4-[(4-Fluorobenzyl)amino]butanoic acid
Description
Contextual Significance in Medicinal Chemistry and Life Sciences
The core of 4-[(4-Fluorobenzyl)amino]butanoic acid is the 4-aminobutanoic acid backbone, more commonly known as GABA. nist.gov A deficiency in GABA concentration within the brain is linked to several serious neurological disorders, including epilepsy, anxiety, and Huntington's disease. nih.gov However, the therapeutic utility of GABA itself is limited because its inherent polarity prevents it from effectively crossing the blood-brain barrier. nih.gov This limitation has spurred intensive research into the synthesis of GABA analogues—structurally similar molecules designed to overcome this challenge and modulate the GABA system. nih.govwikipedia.org
The structure of this compound represents a strategic modification of the basic GABA scaffold. It is an N-substituted derivative, meaning a specific chemical group has been attached to the nitrogen atom of the amino acid. In this case, the substituent is a 4-fluorobenzyl group. This particular modification is significant for several reasons:
Enhanced Lipophilicity : The benzyl (B1604629) group is lipophilic (fat-soluble), a characteristic that is often sought to improve a molecule's ability to penetrate the blood-brain barrier. nih.gov
Fluorine Substitution : The inclusion of a fluorine atom on the benzyl ring is a common tactic in medicinal chemistry. Fluorination can enhance metabolic stability, binding affinity, and the bioavailability of a drug candidate. chemimpex.com
Targeted Biological Activity : The 4-fluorobenzylamine (B26447) moiety is a recognized building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders such as depression and anxiety. chemimpex.comchemimpex.com
Therefore, the combination of the GABA backbone with a 4-fluorobenzyl group points toward a compound designed as a potential modulator of GABAergic neurotransmission, with properties optimized for improved central nervous system penetration and biological activity.
Table 1: Properties of Core Chemical Scaffolds
| Scaffold | Chemical Formula | Molecular Weight | Primary Role/Significance |
|---|---|---|---|
| 4-Aminobutanoic Acid (GABA) | C₄H₉NO₂ | 103.12 g/mol | Primary inhibitory neurotransmitter in the central nervous system. nih.govnist.gov |
| 4-Fluorobenzylamine | C₇H₈FN | 125.15 g/mol | Key intermediate in the synthesis of pharmaceuticals, including antidepressants and anti-anxiety medications. chemimpex.com |
Overview of Research Trajectories for Related Chemical Scaffolds
The scientific rationale for synthesizing a molecule like this compound is rooted in decades of research on related chemical structures, primarily N-substituted GABA analogs and GABA uptake inhibitors.
N-Substituted GABA Analogs and GABA Uptake Inhibition:
A major strategy for enhancing GABAergic activity is to prevent the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and inhibitory effect. researchgate.net This is achieved by compounds known as GABA uptake inhibitors (GATs). drugbank.comnih.gov The development of these inhibitors has been a significant research trajectory.
Early research identified compounds like nipecotic acid and guvacine as specific GABA uptake inhibitors. nih.gov A key breakthrough was the discovery that attaching large, lipophilic substituents to the nitrogen atom of these GABA analogs could produce potent inhibitors with the ability to cross the blood-brain barrier. This line of inquiry directly led to the development of the anticonvulsant drug Tiagabine. nih.govnih.govacs.org Tiagabine is a derivative of nipecotic acid that features a lipophilic N-substituent, validating the strategy of modifying the nitrogen atom to achieve therapeutic effects. nih.gov
The structure of this compound aligns perfectly with this research trajectory. The 4-fluorobenzyl group serves as the lipophilic N-substituent, suggesting its potential role as a GABA uptake inhibitor, designed to block one of the four identified GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1). researchgate.net
β-Substituted GABA Analogs:
Another major avenue of research involves modifying the carbon backbone of GABA, particularly at the β-position. This has led to the development of widely used drugs like Pregabalin and Baclofen. nih.govresearchgate.net While this compound is an N-substituted, not a β-substituted, analog, the success of this class further underscores the principle that the GABA scaffold is a highly fruitful starting point for the development of neurologically active drugs. researchgate.net
The ongoing exploration of these chemical scaffolds aims to create new therapeutic agents with improved selectivity and efficacy for various neurological and psychiatric conditions. The design of this compound is a logical continuation of this work, combining the GABA core with a fluorinated benzyl moiety—a group with a proven track record in neuropharmacology.
Table 2: Research Trajectories of Related GABA Analogs
| Chemical Scaffold Class | Research Focus | Prominent Example(s) | Therapeutic Goal |
|---|---|---|---|
| N-Substituted GABA Analogs | Inhibition of GABA transporters (GATs) to increase synaptic GABA levels. nih.govnih.gov | Tiagabine | Anticonvulsant, treatment for epilepsy. drugbank.com |
| β-Substituted GABA Analogs | Modulation of GABA receptors and other targets like calcium channels. researchgate.net | Pregabalin, Baclofen | Treatment for neuropathic pain, anxiety, and spasticity. nih.gov |
| Cyclized GABA Analogs | Creating conformationally restricted structures to improve receptor selectivity. nih.gov | Gabapentin | Anticonvulsant, treatment for neuropathic pain. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylamino]butanoic acid |
InChI |
InChI=1S/C11H14FNO2/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15) |
InChI Key |
KHNSPPSEEZPHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCC(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 4 Fluorobenzyl Amino Butanoic Acid
Established Synthetic Routes and Reaction Pathways
Traditional methods for synthesizing 4-[(4-fluorobenzyl)amino]butanoic acid and related compounds often rely on well-established organic reactions. These routes are valued for their reliability and the accessibility of starting materials.
One of the most direct methods for the synthesis of N-substituted 4-aminobutanoic acid derivatives is through the condensation of a primary amine with a suitable butyric acid derivative. A common approach is reductive amination. harvard.edunih.gov This reaction involves the condensation of 4-fluorobenzylamine (B26447) with a 4-oxobutanoic acid derivative (such as ethyl 4-oxobutanoate) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of this reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion intermediate without affecting the carbonyl group of the ester. harvard.edu The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.
Table 1: Reductive Amination for Synthesis of this compound Precursor
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |
|---|
Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the final product, this compound.
More complex, multi-step synthetic pathways offer greater control over the introduction of functional groups and stereochemistry. A typical multi-step synthesis might begin with a different starting material, such as γ-butyrolactone or glutamic acid.
One such strategy involves the nucleophilic ring-opening of γ-butyrolactone with 4-fluorobenzylamine. This reaction is often carried out at elevated temperatures and may require a catalyst. The initial product is a hydroxyamide, which can then be reduced to the corresponding amino acid.
Another multi-step approach starts from glutamic acid, a readily available chiral amino acid. The synthesis would involve protection of the amino and carboxylic acid groups, followed by selective modification of the side chain to introduce the 4-fluorobenzyl group. This might involve the reduction of the side-chain carboxylic acid to an alcohol, conversion to a leaving group (e.g., a tosylate or mesylate), and subsequent nucleophilic substitution with 4-fluorobenzylamine. This route is particularly useful for preparing chiral analogues of the target compound.
Advanced Synthetic Approaches for Enhanced Yield and Purity
Modern synthetic organic chemistry has introduced advanced methodologies to improve the efficiency and purity of chemical syntheses. For compounds like this compound, these approaches can offer significant advantages over traditional methods.
Catalytic methods, such as transfer hydrogenation, have been shown to be effective for reductive amination. organic-chemistry.org These methods often employ transition metal catalysts (e.g., iridium, ruthenium, or nickel) and a hydrogen source like isopropanol (B130326) or ammonium (B1175870) formate (B1220265). organic-chemistry.org The advantages of these catalytic systems include milder reaction conditions, higher yields, and reduced formation of byproducts, leading to a purer final product. For instance, nickel nanoparticles have been used to catalyze the reductive amination of aldehydes with isopropanol as the hydrogen source. organic-chemistry.org
The use of solid-phase synthesis techniques can also enhance purity by simplifying the purification process. In this approach, one of the reactants is attached to a solid support (a polymer resin), and the reactions are carried out in solution. After the reaction is complete, the desired product, attached to the resin, can be easily separated from the excess reagents and byproducts by simple filtration. Cleavage from the resin in the final step yields the pure product.
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the butanoic acid backbone, requires stereoselective synthetic methods. These methods are crucial when investigating the biological activity of enantiomerically pure compounds.
One approach to stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. For example, a chiral oxazolidinone can be attached to a succinic acid derivative. Subsequent alkylation or other modifications occur with high diastereoselectivity due to the steric influence of the chiral auxiliary. rsc.orgrsc.org After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. rsc.orgrsc.org
Asymmetric catalysis is another powerful tool for stereoselective synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of a suitable enamine precursor, using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand), can produce the desired chiral amine with high enantiomeric excess.
A specific method for the enantioselective synthesis of 2-substituted 4-aminobutanoic acid analogues involves the cyanomethylation of chiral enolates derived from (4S,5R)-3-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-ones. rsc.orgrsc.org The resulting cyanomethylation products can be converted into the desired 2-substituted derivatives of 4-aminobutanoic acid. rsc.orgrsc.org
Derivatization and Structural Modification Strategies for Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Derivatization and structural modification strategies are employed to systematically alter different parts of the molecule.
Modifications to the aromatic ring of the benzyl (B1604629) group are a common strategy. This can be achieved by starting with different substituted benzylamines in the initial synthesis. For example, using 2-fluorobenzylamine (B1294385) or 3,4-difluorobenzylamine (B1330328) would yield the corresponding fluorinated analogues. The introduction of other substituents, such as chloro, methyl, or methoxy (B1213986) groups, can also be explored. nih.gov
The butanoic acid backbone can also be modified. Alkyl groups can be introduced at the 2- or 3-positions of the butanoic acid chain. This can be accomplished through the alkylation of an appropriate enolate intermediate. For example, starting with a derivative of 2-methylsuccinic acid could lead to an analogue with a methyl group at the 2-position.
Furthermore, the carboxylic acid and amino groups can be derivatized. The carboxylic acid can be converted to esters, amides, or other functional groups. The secondary amine can be further alkylated or acylated to produce N-substituted derivatives. These modifications can significantly alter the physicochemical properties of the molecule.
Table 2: Examples of Derivatization Strategies for this compound Analogues
| Modification Site | Strategy | Example Starting Material | Resulting Analogue Structure |
|---|---|---|---|
| Aromatic Ring | Use of substituted benzylamine | 3,4-Dichlorobenzylamine | 4-[(3,4-Dichlorobenzyl)amino]butanoic acid |
| Butanoic Acid Backbone (C2) | Alkylation of a succinic acid derivative | 2-Methylsuccinic anhydride | 4-[(4-Fluorobenzyl)amino]-2-methylbutanoic acid |
| Carboxylic Acid | Esterification | This compound, Methanol, Acid catalyst | Methyl 4-[(4-fluorobenzyl)amino]butanoate |
Advanced Analytical Methodologies for Characterization of 4 4 Fluorobenzyl Amino Butanoic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 4-[(4-Fluorobenzyl)amino]butanoic acid, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit characteristic signals corresponding to the protons in different chemical environments. The aromatic protons on the fluorobenzyl group would typically appear as multiplets in the downfield region (around 7.0-7.4 ppm). The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring would likely resonate as a singlet or a multiplet around 3.8-4.0 ppm. The protons of the butanoic acid chain would show distinct signals: the methylene (B1212753) group adjacent to the nitrogen (NCH₂) would be expected around 2.9-3.1 ppm, the methylene group adjacent to the carboxylic acid (CH₂COOH) around 2.3-2.5 ppm, and the central methylene group (CH₂CH₂CH₂) as a multiplet around 1.8-2.0 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a variable chemical shift, typically downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-180 ppm. The aromatic carbons of the fluorobenzyl group would have signals in the 115-140 ppm range, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The benzylic carbon would be found around 50-55 ppm. The carbons of the butanoic acid chain would appear at approximately 48-50 ppm (NCH₂), 30-35 ppm (CH₂COOH), and 25-30 ppm (CH₂CH₂CH₂).
A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >10 (broad s) | 175-180 |
| Aromatic C-H | 7.0-7.4 (m) | 115-140 |
| Aromatic C-F | - | 160-165 (d, ¹JCF) |
| Aromatic C-CH₂ | - | 135-140 |
| Benzyl (B1604629) CH₂ | 3.8-4.0 (s or m) | 50-55 |
| N-CH₂ (butanoic) | 2.9-3.1 (t) | 48-50 |
| CH₂-COOH (butanoic) | 2.3-2.5 (t) | 30-35 |
| Central CH₂ (butanoic) | 1.8-2.0 (quint) | 25-30 |
Note: s = singlet, d = doublet, t = triplet, quint = quintet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is typically employed.
The expected exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₄FNO₂) can be calculated and compared with the experimentally determined value to confirm the elemental formula. The calculated monoisotopic mass of C₁₁H₁₅FNO₂⁺ is approximately 212.1081 m/z.
Fragmentation patterns observed in the MS/MS spectrum can provide further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the benzyl-nitrogen bond, and fragmentation of the butanoic acid chain.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts and for accurately quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is commonly utilized for this purpose.
A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with a range of polarities. Detection is typically performed using an ultraviolet (UV) detector, monitoring at a wavelength where the aromatic ring of the fluorobenzyl group absorbs, such as 254 nm. The purity of the compound is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities that may not be detectable by UV.
In an LC-MS/MS analysis of this compound, the HPLC conditions would be similar to those described above, though often with volatile mobile phase additives like formic acid or ammonium acetate (B1210297) to ensure compatibility with the mass spectrometer's ion source. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for specific expected impurities. For quantitative analysis, multiple reaction monitoring (MRM) can be used, where a specific parent ion is selected and fragmented, and a characteristic product ion is monitored, providing a high degree of specificity and sensitivity.
Other Complementary Analytical Approaches
In addition to NMR, MS, and chromatography, other analytical techniques can provide valuable complementary information for the comprehensive characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), the N-H bend of the secondary amine (around 1550-1650 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations. The C-F bond would also exhibit a strong absorption in the 1000-1400 cm⁻¹ region.
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₁H₁₄FNO₂) to confirm the elemental composition and purity of the sample.
| Element | Theoretical Percentage |
| Carbon (C) | 62.55% |
| Hydrogen (H) | 6.68% |
| Nitrogen (N) | 6.63% |
By employing this array of advanced analytical methodologies, a complete and robust characterization of this compound can be achieved, ensuring its structural identity and purity for its intended application.
Exploration of Biological Activities and Preclinical Efficacy of 4 4 Fluorobenzyl Amino Butanoic Acid
Neurobiological Activity and Potential Therapeutic Implications
As a derivative of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, 4-[(4-Fluorobenzyl)amino]butanoic acid is structurally poised to influence neurological activity. nih.gov The balance between neuronal excitation and inhibition is crucial for healthy brain function, and its disruption is implicated in numerous neurological and psychiatric conditions. mdpi.com
While direct experimental studies on the neuroprotective capabilities of this compound are not extensively documented in current literature, its structural relationship to GABA provides a basis for potential neuroprotective action. mdpi.com GABA itself is suggested to possess neuroprotective properties by mitigating excitotoxicity, a harmful process where excessive neuronal stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to cell damage and death. mdpi.com By enhancing inhibitory signaling, GABAergic compounds may help preserve neuronal function and integrity, which is a potential therapeutic strategy for conditions involving neuronal damage, such as neurodegenerative diseases. mdpi.com
Analogues of GABA have been investigated for such properties. For instance, Tolibut, which is β-(4-methylphenyl)-GABA, is noted for its neuroprotective effects. wikipedia.org Another related compound, R-phenibut, has demonstrated neuroprotective activity in models of focal cerebral ischemia. wikipedia.org These findings in structurally similar molecules suggest that the neuroprotective potential of this compound warrants further investigation.
The therapeutic potential of GABA analogues extends to anxiolytic (anxiety-reducing) and nootropic (cognitive-enhancing) effects. nih.govwikipedia.org A deficiency in GABAergic neurotransmission is associated with psychiatric disorders, including anxiety. nih.gov Consequently, compounds that modulate the GABA system are of significant interest for developing novel anxiolytic agents. nih.govsemanticscholar.org
Several analogues of GABA have established clinical or preclinical profiles demonstrating these effects. Phenibut (β-Phenyl-GABA), a well-known derivative, is used for its anxiolytic and nootropic properties. wikipedia.org Its mechanism involves acting as a GABA-B receptor agonist and, to a lesser extent, an inhibitor of α2δ subunit-containing voltage-gated calcium channels. wikipedia.orgwikipedia.org Other analogues, such as Baclofen and Pregabalin, also exhibit anxiolytic effects through their interaction with the GABAergic system. wikipedia.org The presence of a benzyl-related moiety in this compound, similar to the phenyl group in Phenibut, suggests a potential for similar neuropharmacological activities, although this requires direct experimental validation.
| Compound Name | Structural Class | Reported Biological Activity |
|---|---|---|
| Phenibut (β-Phenyl-GABA) | GABA Analogue | Anxiolytic, Nootropic, GABA-B Agonist. wikipedia.orgwikipedia.org |
| Baclofen (β-(4-chlorophenyl)-GABA) | GABA Analogue | Antispasmodic, Anxiolytic, Potent GABA-B Agonist. wikipedia.org |
| Pregabalin (β-isobutyl-GABA) | GABA Analogue | Anxiolytic, Anticonvulsant, Analgesic. wikipedia.org |
| Tolibut (β-(4-methylphenyl)-GABA) | GABA Analogue | Analgesic, Tranquilizing, Neuroprotective. wikipedia.org |
Enzyme Inhibition Studies
The interaction of small molecules with enzymes is a fundamental mechanism of drug action. Research into this compound and its chemical relatives has explored their potential as enzyme inhibitors, targeting systems crucial for neurotransmitter regulation and other pathological processes. ontosight.ai
The synaptic action of GABA is terminated by its reuptake from the synaptic cleft into neurons and glial cells, a process mediated by plasma membrane GABA transporters (GATs). nih.gov There are four known subtypes: GAT1, GAT2, GAT3, and BGT1 (murine subtypes are often denoted as mGAT1-4). nih.gov Inhibition of these transporters can prolong the action of GABA, thereby enhancing inhibitory neurotransmission. This makes GATs attractive targets for conditions like neuropathic pain and epilepsy. nih.gov
Studies on functionalized amino acids, including N-substituted butanoic acid derivatives, have evaluated their inhibitory potency on the four mouse GABA transporter subtypes (mGAT1–4). nih.gov These evaluations typically use [3H]GABA uptake assays in cell lines, such as HEK-293, that are engineered to express specific mouse GAT subtypes. nih.gov While specific inhibitory data for this compound is not detailed in the primary literature reviewed, research on related compounds provides insight into structure-activity relationships. For example, a study on 4-amino-2-fluorobutanoic acid found it to be a noncompetitive inhibitor of GABA transport in channel catfish brain synaptosomes, which have a transport system remarkably similar to that in the mammalian brain. nih.gov
| Compound | Target | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|---|
| 4-amino-2-fluorobutanoic acid | GABA Transporter (Catfish Brain) | 12.5 µM nih.gov | Noncompetitive nih.gov |
| Tiagabine | GABA Transporter (Catfish Brain) | 0.23 µM nih.gov | Competitive nih.gov |
| (R,S)Nipecotic acid | GABA Transporter (Catfish Brain) | 2.2 µM nih.gov | Competitive nih.gov |
| homo-beta-proline | GABA Transporter (Catfish Brain) | 9.4 µM nih.gov | Noncompetitive nih.gov |
Proteases are enzymes that catalyze the breakdown of proteins and are involved in a vast array of physiological and pathological processes, including cancer progression, viral replication, and protozoal infections. mdpi.com As such, protease inhibitors are an established and successful class of therapeutic agents. mdpi.com For example, inhibitors targeting HIV protease are a critical component of AIDS therapy, and inhibitors of other proteases are used to treat cancer and hypertension. cedarlanelabs.com
Direct investigations into the activity of this compound as a protease inhibitor have not been reported. However, the broader chemical class of N-benzyl substituted amino acid derivatives has been explored for this purpose. These structures can serve as building blocks for peptidomimetics designed to fit into the active sites of specific proteases. mdpi.comresearchgate.net For instance, complex molecules incorporating N-benzyl substituted amino acids have been synthesized and evaluated as inhibitors of HIV-1 protease and metalloaminopeptidases. nih.govnih.gov This suggests that, with appropriate structural modification, the this compound scaffold could potentially be incorporated into novel protease inhibitors.
| Compound Class | Target Protease | Therapeutic Area |
|---|---|---|
| N-benzyl hydroxyethylamine derivatives | HIV-1 Protease nih.gov | Antiviral (HIV/AIDS) nih.gov |
| Aminomethylphosphinic pseudopeptides with N-benzylglycine | Metalloaminopeptidases mdpi.comresearchgate.net | Enzyme Inhibition Research mdpi.comresearchgate.net |
| 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives | HIV-1 Protease nih.gov | Antiviral (HIV/AIDS) nih.gov |
Receptor Binding and Modulation Studies
The initial characterization of a novel compound's biological activity often involves comprehensive receptor binding and modulation studies. These assays are crucial for identifying the molecular targets through which a substance exerts its effects, thereby elucidating its mechanism of action and therapeutic potential. For this compound, a derivative of gamma-aminobutyric acid (GABA), investigations would typically focus on receptors involved in neurotransmission and other key physiological processes.
Interactions with GABA Receptors (e.g., GABA_B)
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its effects are mediated by ionotropic GABA_A and metabotropic GABA_B receptors. The structural similarity of this compound to GABA suggests that it may interact with these receptors. GABA_B receptors, which are G-protein coupled receptors, play a significant role in modulating synaptic transmission and neuronal excitability. A thorough review of scientific literature indicates a lack of specific studies detailing the binding affinity or functional activity of this compound at GABA_B or other GABA receptor subtypes.
Modulation of Voltage-Dependent Calcium Channels
Voltage-dependent calcium channels (VDCCs) are integral to a wide range of cellular functions, including neurotransmitter release, muscle contraction, and gene expression. They are classified into several types, such as L-type, N-type, and P/Q-type, each with distinct physiological roles. The modulation of these channels by therapeutic agents can have profound effects. Currently, there is no specific data available in published literature that characterizes the direct modulatory impact of this compound on the activity of voltage-dependent calcium channels.
Assessment of Affinity for Other Receptor Systems (e.g., σ receptors, amino acid receptors)
To build a comprehensive pharmacological profile, compounds are often screened for their affinity at a wide range of receptor systems beyond their primary hypothesized targets. This can reveal unexpected mechanisms of action or potential off-target effects.
Sigma (σ) Receptors: These are unique intracellular proteins, with subtypes σ-1 and σ-2, that are implicated in various cellular functions and are targets for drug development in psychiatric disorders, cancer, and neurodegenerative diseases.
Amino Acid Receptors/Transporters: Beyond GABA receptors, other systems such as glutamate receptors or amino acid transporters like ASCT2 are critical for neuronal function and are viable targets for cancer therapy.
Despite the importance of such assessments, specific binding data for this compound at sigma receptors or other amino acid receptor systems is not available in the reviewed scientific literature.
Table 1: Summary of Receptor Binding Affinity Data
| Receptor Target | Assay Type | Affinity Metric (e.g., K_i, IC_50) | Result |
|---|---|---|---|
| GABA_B Receptor | Radioligand Binding | Not Applicable | Data not available in reviewed literature |
| Voltage-Dependent Calcium Channels | Electrophysiology | Not Applicable | Data not available in reviewed literature |
| Sigma-1 (σ-1) Receptor | Radioligand Binding | Not Applicable | Data not available in reviewed literature |
| Sigma-2 (σ-2) Receptor | Radioligand Binding | Not Applicable | Data not available in reviewed literature |
| Amino Acid Receptors | Various | Not Applicable | Data not available in reviewed literature |
Broader Spectrum Biological Investigations (e.g., Antimicrobial, Anticancer)
The search for new therapeutic agents often includes broad screening to uncover novel biological activities. Amino acids and their derivatives are known to possess a wide range of biological properties, including potential antimicrobial and anticancer effects. The introduction of a fluorine atom into a molecule can also enhance metabolic stability or modify its biological activity. However, a review of the available literature and bioactivity databases reveals no specific studies investigating the potential antimicrobial or anticancer efficacy of this compound. Its potential in these therapeutic areas remains uncharacterized.
Table 2: Summary of Broader Spectrum Biological Investigations
| Activity Investigated | Test System / Model | Efficacy Metric (e.g., MIC, IC_50) | Result |
|---|---|---|---|
| Antimicrobial | Bacterial/Fungal Strains | Not Applicable | Data not available in reviewed literature |
| Anticancer | Cancer Cell Lines | Not Applicable | Data not available in reviewed literature |
Structure Activity Relationship Sar Studies of 4 4 Fluorobenzyl Amino Butanoic Acid and Its Analogues
Elucidating the Role of Fluorination in Biological Potency
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. tandfonline.com For 4-[(4-fluorobenzyl)amino]butanoic acid, the fluorine atom on the benzyl (B1604629) ring plays a significant role in modulating its biological potency.
The effects of fluorination can be attributed to several factors:
Electronic Effects : Fluorine is the most electronegative element, possessing a strong electron-withdrawing effect. tandfonline.comnih.gov This property can alter the acidity (pKa) of the secondary amine and influence the electronic distribution across the aromatic ring, potentially leading to stronger binding interactions with target proteins.
Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.com This increased stability can make the benzyl group less susceptible to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved bioavailability.
Binding Interactions : The fluorine atom can participate in unique non-covalent interactions, such as hydrogen bonds with suitable donor groups on a receptor, or dipole-dipole interactions, which can enhance binding affinity. nih.gov
Studies on other fluorinated GABA analogues have demonstrated the profound impact of this halogen. For instance, certain fluorinated inhibitors of GABA aminotransferase (GABA-AT), the enzyme that degrades GABA, show significantly increased potency compared to their non-fluorinated counterparts. nih.gov This suggests that the 4-fluoro substituent in this compound is a critical determinant of its potency, likely through a combination of enhanced binding affinity and improved metabolic stability.
Systematic Analysis of Side Chain Substituent Effects
The side chains of this compound—specifically the butanoic acid chain and the benzyl group—provide multiple points for modification to probe their influence on activity. SAR studies on related GABA transporter (GAT) inhibitors have shown that diversifying lipophilic side chain substituents can significantly impact potency and selectivity. acs.orgnih.gov
Butanoic Acid Chain Modifications:
Chain Length: Altering the length of the carboxylic acid chain can affect how the molecule fits into a receptor's binding pocket. Shortening or lengthening the chain from four carbons could decrease activity by misaligning the crucial terminal carboxylate group relative to the amino group.
Substituents on the Chain: Introducing alkyl or hydroxyl groups onto the butanoic acid backbone can influence potency and selectivity. For example, adding a hydroxyl group could introduce a new hydrogen bonding opportunity but also increase polarity. Studies on other amino acid analogues show that the presence of hydrogen bond donors can be critical for inhibitory potency. acs.org
Benzyl Group Modifications:
Position of Fluorine: Moving the fluorine atom from the para (4) position to the ortho (2) or meta (3) position would likely alter the molecule's electronic properties and steric profile, leading to changes in binding affinity. SAR studies on other compounds have shown that the position of substituents on a phenyl ring is directly related to inhibitory activity. mdpi.com
Alternative Substituents: Replacing the fluorine with other groups (e.g., chloro, methyl, methoxy) would systematically probe the importance of electronegativity, size, and lipophilicity at this position. A chloro-substituted analogue, for example, might retain some activity due to its halogen properties but would differ in size and electronegativity from fluorine. nih.gov
The following table summarizes the predicted impact of various hypothetical substitutions on the biological activity of this compound, based on general SAR principles from related compounds.
| Modification Site | Substituent | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| Butanoic Acid Chain | Shorten (Propanoic acid) | Decrease | Suboptimal spacing between amino and carboxyl groups for receptor binding. |
| Butanoic Acid Chain | Lengthen (Pentanoic acid) | Decrease | Potential steric hindrance and misalignment of key functional groups. |
| Butanoic Acid Chain | Add 3-hydroxyl group | Variable | May increase binding via H-bonds but could alter conformation and polarity unfavorably. nih.gov |
| Benzyl Ring | Remove Fluorine (unsubstituted benzyl) | Decrease | Loss of favorable electronic effects and potential binding interactions. nih.gov |
| Benzyl Ring | Replace F with Cl (4-chlorobenzyl) | Potentially Retained/Altered | Similar halogen properties but different size and electronegativity, affecting binding fit. nih.gov |
| Benzyl Ring | Replace F with CH₃ (4-methylbenzyl) | Decrease | Changes electronic properties from electron-withdrawing to electron-donating; alters steric profile. |
| Benzyl Ring | Move F to position 2 (2-fluorobenzyl) | Altered | Induces different steric and electronic influence ("ortho effect") on the benzylamino group. mdpi.com |
Stereochemical Influences on Activity and Selectivity
Stereochemistry is a critical factor in the activity of many biologically active molecules, as receptors and enzymes are chiral environments. While this compound itself is achiral, introducing a substituent on the butanoic acid chain (at position 2 or 3) would create a chiral center, resulting in two enantiomers (R and S forms).
Based on studies of structurally related GABA analogues, it is highly probable that these enantiomers would exhibit different biological activities and selectivities. nih.govrsc.org For example, the R- and S-enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) show opposite selectivity for GABA(A) versus GABA(B) receptors. nih.gov Similarly, the R(+) enantiomer of 3-(p-chlorophenyl)-4-aminobutanoic acid was found to be 4 to 9 times more potent than its S(-) counterpart. nih.gov
This stereoselectivity arises because only one enantiomer can achieve the optimal three-dimensional orientation required for high-affinity binding to the target protein. The "wrong" enantiomer may bind weakly or not at all due to steric clashes or the improper positioning of key interacting groups like the carboxylate or amino functions. Therefore, if a chiral analogue of this compound were synthesized, it would be essential to separate and test each enantiomer individually to determine which one carries the desired pharmacological activity.
The table below illustrates the principle of stereoselectivity using data from known chiral GABA analogues.
| Compound | Enantiomer | Relative Activity/Selectivity | Reference |
|---|---|---|---|
| 3-(p-chlorophenyl)-4-aminobutanoic acid | R(+) | 4.2 to 9.2-fold more effective than S(-) enantiomer. | nih.gov |
| S(-) | Lower activity. | ||
| 4-amino-3-hydroxybutanoic acid (GABOB) | R | Higher agonist activity at GABA(B) receptors. | nih.gov |
| S | Higher agonist activity at GABA(A) receptors. |
Comparative Analysis with Structurally Related Compounds
To contextualize the SAR of this compound, it is useful to compare it with other structurally related compounds.
Comparison with Non-Fluorinated Analogue : The parent compound, 4-(benzylamino)butanoic acid, would serve as a primary benchmark. As discussed, the 4-fluoro analogue is expected to have higher potency and/or better metabolic stability due to the properties of the C-F bond. tandfonline.comnih.gov
Comparison with Other Halogenated Analogues : An analogue such as 4-[(4-chlorobenzyl)amino]butanoic acid would provide insight into the specific role of fluorine. While chlorine is also an electron-withdrawing halogen, it is larger and less electronegative than fluorine. Studies on baclofen, 3-(p-chlorophenyl)-4-aminobutanoic acid, demonstrate that the chloro-substituent is effective for its activity, but a direct comparison would be needed to determine if fluorine offers a superior profile in this specific chemical scaffold. nih.gov
Pharmacophore Elucidation
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For compounds acting on GABAergic targets like transporters or enzymes, a general pharmacophore model can be proposed. nih.govnih.gov
Based on its structure and comparison with other GABA analogues, the pharmacophore for this compound likely consists of the following key features:
A Cationic Center : Provided by the protonated secondary amine at physiological pH. This group is crucial for interacting with negatively charged residues (e.g., aspartate, glutamate) in the binding site of a transporter or enzyme. nih.gov
An Anionic Center : The carboxylate group, which is negatively charged at physiological pH. This feature typically forms ionic bonds or hydrogen bonds with positively charged or polar residues in the receptor. nih.gov
The spatial relationship between these three points—the distance and angle between the cationic amine, the anionic carboxylate, and the hydrophobic benzyl group—is critical for potent activity. The flexibility of the butanoic acid chain allows the molecule to adopt a specific conformation to optimize these interactions within the protein's binding site.
Computational and in Silico Research on 4 4 Fluorobenzyl Amino Butanoic Acid
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate like 4-[(4-fluorobenzyl)amino]butanoic acid. The process involves sampling a ligand's possible conformations within the active site of a target protein and scoring each conformation to identify the most stable binding pose.
Ligand-Enzyme and Ligand-Receptor Complex Analysis
The analysis of a ligand-enzyme or ligand-receptor complex focuses on the interactions between the ligand, this compound, and its biological target. After docking simulations, the resulting complex is examined to understand the geometry and energetics of the interaction. This analysis helps to elucidate how the ligand fits into the binding pocket and what forces stabilize the complex. A typical output of this analysis would be the binding energy, which quantifies the affinity of the ligand for the receptor. Lower binding energies generally indicate a more stable complex and a higher affinity.
Identification of Key Interacting Residues (e.g., hydrogen bonding, hydrophobic interactions)
A critical aspect of complex analysis is identifying the specific amino acid residues within the target protein that interact with the ligand. These interactions are fundamental to the stability and specificity of the binding. For this compound, key interactions would likely involve:
Hydrogen Bonding: The carboxylic acid and secondary amine groups of the molecule are potential hydrogen bond donors and acceptors, likely forming hydrogen bonds with polar or charged residues in the receptor's active site.
Pi-Pi Stacking: The aromatic ring of the fluorobenzyl group could engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site.
A detailed analysis would typically be presented in a table format, listing the specific interacting residues and the type of interaction.
Table 1: Hypothetical Key Interacting Residues for this compound (Note: This table is illustrative as specific docking studies for this compound are not available.)
| Interaction Type | Ligand Group | Receptor Residue (Example) |
|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-COOH) | Arginine, Lysine |
| Hydrogen Bond | Amino Group (-NH-) | Aspartic Acid, Glutamic Acid |
| Hydrophobic Interaction | Benzyl (B1604629) Ring | Leucine, Isoleucine |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For the this compound-receptor complex identified through docking, an MD simulation would provide insights into its dynamic behavior and stability in a simulated physiological environment. The simulation would track the motions of the ligand within the binding site, the flexibility of the protein, and the role of surrounding solvent molecules. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex over the simulation period. A stable complex would exhibit minimal deviation from its initial docked pose.
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic structure and properties of a molecule. These methods provide a deeper understanding of molecular geometry, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations would be used to optimize its molecular geometry and determine its electronic properties, such as charge distribution and vibrational frequencies. These calculations are performed using various functionals and basis sets (e.g., B3LYP/6-31G**) to achieve a balance between accuracy and computational cost. The results from DFT studies can corroborate experimental findings from spectroscopic analyses like FTIR and Raman.
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the fluorine atom, and positive potential around the hydrogen atoms of the amino and carboxyl groups. This analysis is valuable for understanding and predicting intermolecular interactions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Leucine |
| Valine |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Arginine |
| Lysine |
| Aspartic Acid |
| Glutamic Acid |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modelling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. For compounds like this compound, which are analogues of γ-aminobutyric acid (GABA), QSAR studies are instrumental in identifying the key molecular features that influence their inhibitory effects on GABA transporters (GATs). nih.govnih.gov
A typical QSAR study involves developing a mathematical model based on a series of compounds with known activities. mdpi.com For GABA reuptake inhibitors, this would involve a training set of molecules, including derivatives of this compound, to build a model that can predict the activity of new, untested compounds. nih.gov The models are constructed using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.govnih.gov
For instance, a 3D-QSAR model for GABA receptor inhibitors might reveal that specific spatial arrangements of hydrogen bond acceptors, aromatic rings, and hydrophobic groups are crucial for high-affinity binding. nih.govresearchgate.net An atom-based 3D-QSAR model for a set of 37 GAT inhibitors yielded a model with high predictive power, indicated by a cross-validated coefficient (Q²) of 0.736 and a regression coefficient (R²) of 0.937. researchgate.net Such models provide a quantitative framework to understand how modifications to the 4-fluorobenzyl group or the butanoic acid backbone of the parent compound would likely affect its potency.
| Descriptor Type | Examples | Significance for this compound |
|---|---|---|
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions with the GAT binding site. The fluorine atom significantly alters the electronic profile of the benzyl ring. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determine the fit of the molecule within the binding pocket. The size and shape of the benzyl and butanoic acid moieties are critical. |
| Hydrophobic | LogP, Hydrophobic surface area | Govern the compound's ability to cross membranes and interact with nonpolar residues in the transporter. |
| Topological | Connectivity indices, Shape indices | Numerically describe the atomic arrangement and branching of the molecule's carbon skeleton. |
The ultimate goal of QSAR modeling in this context is to create a predictive tool that can rapidly screen virtual libraries of compounds and prioritize the synthesis of derivatives of this compound with the highest probability of enhanced biological activity. mdpi.comnih.gov
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as the GABA transporter GAT1. mdpi.comyoutube.com This process is crucial in the early stages of drug discovery for identifying initial "hit" compounds. For a molecule like this compound, virtual screening can be used to explore chemical space and find novel derivatives with improved properties. acs.org
The process often begins with either a structure-based or ligand-based approach. patsnap.com
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein (e.g., GAT1). danaher.com Molecules from a database are computationally "docked" into the binding site of the transporter, and a scoring function estimates their binding affinity. youtube.com This allows for the prioritization of compounds that exhibit favorable interactions with key amino acid residues.
Ligand-Based Virtual Screening (LBVS): When a high-resolution structure of the target is unavailable, this approach uses the structure of known active ligands, such as this compound itself, to build a pharmacophore model. nih.gov This model represents the essential 3D arrangement of chemical features required for biological activity. The database is then searched for other molecules that fit this pharmacophore.
Once initial hits are identified, the lead optimization phase begins. This is an iterative process where computational methods and medicinal chemistry work together to refine the properties of a lead compound. patsnap.comdanaher.com For this compound, optimization strategies would focus on enhancing potency for GAT1, improving selectivity over other transporters (e.g., GAT2, GAT3, BGT1), and refining pharmacokinetic properties. acs.orgnih.gov Computational tools guide this process by predicting how specific chemical modifications might impact these parameters. patsnap.com
| Strategy | Computational Method | Application to this compound |
|---|---|---|
| Potency Enhancement | Molecular Docking, Free Energy Calculations | Predicting modifications to the fluorobenzyl or butanoic acid moieties to improve interactions with the GAT1 binding site. |
| Selectivity Improvement | Comparative Docking, Homology Modeling | Docking the compound into models of different GAT subtypes to identify modifications that favor binding to GAT1 over others. |
| Pharmacokinetic (ADME) Profiling | QSAR/QSPR Models, Molecular Dynamics | Predicting properties like solubility, permeability, and metabolic stability to ensure the compound can reach its target in the body. |
| Scaffold Hopping | Pharmacophore Searching, Bioisosteric Replacement | Identifying novel core structures that maintain the key binding interactions of the original molecule but may have better overall properties. |
Binding Free Energy Calculations (e.g., MMPB(GB)SA)
To gain a more accurate and dynamic understanding of how this compound interacts with its target transporter, researchers employ binding free energy calculations. core.ac.uk Methods like Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) are popular "end-point" methods used to estimate the free energy of binding for a ligand to its protein target. nih.govrsc.org
These calculations are typically performed on snapshots taken from molecular dynamics (MD) simulations of the protein-ligand complex. youtube.com The MD simulation provides a dynamic view of the complex, allowing for conformational changes in both the ligand and the protein to be sampled. The MM/PBSA and MM/GBSA methods then calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. nih.gov
The binding free energy (ΔG_bind) is generally decomposed into several components: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
ΔE_MM: Represents the change in molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions. researchgate.net
ΔG_solv: The change in solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov
TΔS: Represents the change in conformational entropy upon binding, which is often the most computationally expensive term and is sometimes omitted for comparing similar ligands. mdpi.comnih.gov
For this compound binding to GAT1, these calculations can reveal which interactions are the most crucial drivers of binding. researchgate.net For instance, analysis might show that van der Waals interactions between the fluorobenzyl ring and hydrophobic pockets in the transporter are the primary driving force for binding affinity. researchgate.net These calculations are more computationally demanding than simple docking but provide a more rigorous estimate of binding affinity, making them invaluable during the lead optimization stage. rsc.orgnih.gov
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdW (van der Waals) | Energy from London dispersion forces and steric repulsion. | Typically favorable; reflects the shape complementarity between the ligand and the binding site. |
| ΔE_elec (Electrostatic) | Energy from Coulombic interactions between charged and polar groups. | Can be very favorable if there are strong charge-charge or hydrogen bond interactions. |
| ΔG_pol (Polar Solvation) | Energy required to desolvate polar groups on the ligand and protein. | Generally unfavorable; acts in opposition to the favorable electrostatic interactions. |
| ΔG_nonpol (Nonpolar Solvation) | Energy gained from the hydrophobic effect. | Typically favorable; related to the burial of nonpolar surface area upon binding. |
| ΔG_bind (Total Binding Free Energy) | The sum of all components, indicating the overall binding affinity. | A more negative value indicates stronger binding. |
Future Directions and Academic Applications of 4 4 Fluorobenzyl Amino Butanoic Acid Research
Identification of Novel Biological Targets and Pathways
While the primary known mechanism of many GABA analogues involves the modulation of the GABAergic system, future research aims to identify novel biological targets and signaling pathways for 4-[(4-Fluorobenzyl)amino]butanoic acid. The exploration beyond canonical GABA receptors (GABAA, GABAB) is a key area of investigation. Researchers are actively seeking to deorphanize receptors or identify allosteric binding sites on other neurotransmitter systems that may be subtly modulated by this compound.
Advanced proteomic and chemoproteomic techniques are being leveraged to uncover direct binding partners in complex biological matrices. Techniques such as affinity chromatography-mass spectrometry, where a derivative of the compound is used as bait, can isolate and identify interacting proteins from cell lysates or tissue homogenates. This could reveal unexpected interactions with enzymes, ion channels, or transport proteins that are not traditionally associated with GABAergic signaling. Understanding these off-target effects is crucial for a complete pharmacological profile and may open up new therapeutic applications. Furthermore, downstream pathway analysis, using transcriptomics and metabolomics, can elucidate the broader physiological changes induced by the compound, painting a more complete picture of its mechanism of action.
Development of Advanced Synthetic Methodologies for Derivatives
The generation of a diverse library of this compound derivatives is essential for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. Future synthetic efforts are focused on moving beyond traditional reductive amination techniques towards more advanced and efficient methodologies. These include the development of novel catalytic systems, such as those based on earth-abundant metals, to facilitate the N-benzylation of the aminobutanoic acid core with higher yields and selectivity.
Table 1: Comparison of Synthetic Methodologies for Derivative Synthesis
| Methodology | Key Advantages | Potential for Derivatization | Throughput |
| Conventional Reductive Amination | Well-established, reliable | Moderate | Low to Medium |
| Advanced Catalytic Systems | Higher yields, improved selectivity, milder conditions | High | Medium |
| Flow Chemistry | Precise control, enhanced safety, rapid optimization | High | High |
| Multi-Component Reactions | Step economy, reduced waste, increased complexity | Very High | Medium to High |
Strategic Integration of Experimental and Computational Approaches
The synergy between computational modeling and experimental validation is a cornerstone of modern medicinal chemistry and will be pivotal in advancing research on this compound. In silico techniques, such as molecular docking and molecular dynamics simulations, can predict the binding modes and affinities of the compound and its derivatives with various biological targets. These computational models help prioritize which novel analogues should be synthesized, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies are being employed to build mathematical models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules. The strategic workflow involves a continuous feedback loop: computational predictions guide experimental work (synthesis and biological testing), and the experimental results are then used to refine and improve the computational models. This integrated approach accelerates the drug discovery and development process significantly.
Table 2: Integrated Workflow for Compound Optimization
| Step | Approach | Objective | Outcome |
| 1. Initial Screening | Computational Docking | Predict binding affinity of derivatives to a target protein. | A ranked list of candidate molecules for synthesis. |
| 2. Synthesis | Experimental Chemistry | Synthesize the top-ranked candidate molecules. | Physical samples of novel compounds. |
| 3. Biological Assay | In Vitro Experiments | Measure the actual biological activity of the synthesized compounds. | Experimental validation of computational predictions. |
| 4. Model Refinement | QSAR & Machine Learning | Use experimental data to improve the predictive power of the computational model. | A more accurate model for the next design cycle. |
Utilization as Chemical Probes for Biological Systems
Beyond its direct therapeutic potential, this compound serves as an excellent scaffold for the development of chemical probes. These specialized molecules are designed to study biological systems by identifying, tracking, or modulating the function of specific proteins or pathways. To function as a probe, the core structure can be chemically modified by introducing reporter tags, such as fluorescent dyes, biotin, or radioactive isotopes.
For instance, a fluorescently-labeled version of the compound could be used in cellular imaging studies to visualize the subcellular localization of its target proteins in real-time. A biotinylated derivative could be used in pull-down assays to isolate and identify binding partners from a complex mixture of cellular proteins. Furthermore, photo-affinity labeling probes, which contain a photoreactive group, can be used to form a covalent bond with their target upon UV irradiation, allowing for the unambiguous identification of the binding site. The development of such tools is critical for dissecting the complex biology associated with the compound's mechanism of action.
Role as Intermediates in Complex Molecule Synthesis
The chemical structure of this compound makes it a valuable building block, or intermediate, for the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a secondary amine, allows for a wide range of subsequent chemical transformations. The carboxylic acid can be converted into esters, amides, or other functional groups, while the secondary amine can participate in further N-alkylation or acylation reactions.
This versatility makes it a key starting material in the synthesis of larger, more intricate scaffolds, such as macrocycles or complex heterocyclic systems, which are of significant interest in medicinal chemistry. By incorporating the this compound moiety, chemists can introduce specific physicochemical properties into a larger molecule, potentially improving its pharmacokinetic profile or target engagement. Its use as a foundational piece in a multi-step total synthesis allows for the efficient construction of novel molecular architectures with unique biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
